(1-(Aminocarbonyl)hydrazino)acetic acid

Catalog No.
S661940
CAS No.
138-07-8
M.F
C3H7N3O3
M. Wt
133.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(Aminocarbonyl)hydrazino)acetic acid

CAS Number

138-07-8

Product Name

(1-(Aminocarbonyl)hydrazino)acetic acid

IUPAC Name

2-[amino(carbamoyl)amino]acetic acid

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

InChI

InChI=1S/C3H7N3O3/c4-3(9)6(5)1-2(7)8/h1,5H2,(H2,4,9)(H,7,8)

InChI Key

WHNSJMMQNFSFBX-UHFFFAOYSA-N

SMILES

C(C(=O)O)N(C(=O)N)N

Synonyms

N-Amino-N-(aminocarbonyl)glycine; 1-(Carboxymethyl)hydrazinecarboxamide; N-Amino-N-carbamoylglycine; [1-(Aminocarbonyl)hydrazino]acetic Acid; 2-[1-(Aminocarbonyl)hydrazinyl]acetic Acid

Canonical SMILES

C(C(=O)O)N(C(=O)N)N

Organic Synthesis:

(1-(Aminocarbonyl)hydrazino)acetic acid can serve as a building block in the synthesis of more complex molecules. Its functional groups (amine, carbonyl, and hydrazine) allow for various reactions like condensation, coupling, and cyclization, leading to diverse structures with potential applications in drug discovery and material science [].

Medicinal Chemistry:

The molecule's structure shows similarities to known bioactive compounds. Researchers are exploring its potential as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors involved in various diseases [].

Material Science:

(1-(Aminocarbonyl)hydrazino)acetic acid's ability to form hydrogen bonds and participate in coordination complexes makes it a potential candidate for the development of new materials. Its properties could be valuable in creating functional polymers, hydrogels, or catalysts [].

(1-(Aminocarbonyl)hydrazino)acetic acid, also known by its IUPAC name 2-[amino(carbamoyl)amino]acetic acid, is a chemical compound with the molecular formula C₃H₇N₃O₃ and a molecular weight of approximately 133.11 g/mol. This compound features a hydrazine functional group, which is characterized by the presence of nitrogen atoms, contributing to its unique chemical properties. It is classified as a mono-constituent substance and has been registered under the CAS number 138-07-8. The compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry .

  • Hydrolysis: The compound can react with water to yield amino acids and other derivatives, particularly under acidic or basic conditions.
  • Condensation: It can participate in condensation reactions with carbonyl compounds to form more complex structures, potentially leading to the synthesis of peptides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler amines or hydrazines.

These reactions highlight the versatility of (1-(aminocarbonyl)hydrazino)acetic acid in synthetic organic chemistry .

Research indicates that (1-(aminocarbonyl)hydrazino)acetic acid exhibits noteworthy biological activities. It has been studied for its potential:

  • Antimicrobial Properties: The compound shows effectiveness against certain bacterial strains, suggesting its utility in developing antimicrobial agents.
  • Antitumor Activity: Preliminary studies indicate that it may possess antitumor properties, making it a candidate for further investigation in cancer treatment.
  • Neuroprotective Effects: Some studies suggest that it could have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

These biological activities underscore the importance of (1-(aminocarbonyl)hydrazino)acetic acid in pharmacological research .

Several synthesis methods for (1-(aminocarbonyl)hydrazino)acetic acid have been documented:

  • Direct Amination: This method involves the reaction of hydrazine derivatives with acetic acid or its derivatives under controlled conditions to form the target compound.
  • Carbamoylation: The introduction of a carbamoyl group into hydrazine can be achieved through reaction with isocyanates or carbamates, followed by hydrolysis.
  • Multistep Synthesis: A more complex approach may involve multiple steps where hydrazines are reacted with various reagents to build up to the desired structure.

These methods reflect the compound's synthetic accessibility and potential for modification in laboratory settings .

(1-(Aminocarbonyl)hydrazino)acetic acid has several notable applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Biochemical Research: It serves as a reagent in biochemical assays and studies due to its reactive functional groups.
  • Agricultural Chemicals: There is potential for use in developing agrochemicals that target specific pests or diseases.

The versatility of this compound highlights its significance across various scientific domains .

Interaction studies involving (1-(aminocarbonyl)hydrazino)acetic acid have focused on:

  • Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes have shown promise in modulating their activity, which could lead to therapeutic applications.
  • Receptor Binding: Studies are ongoing to understand how this compound binds to biological receptors, which could elucidate mechanisms of action relevant to its pharmacological effects.

These interactions are critical for understanding the full potential of (1-(aminocarbonyl)hydrazino)acetic acid in medicinal chemistry .

Several compounds share structural similarities with (1-(aminocarbonyl)hydrazino)acetic acid. Here are some comparisons highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
HydrazineN₂H₄Simple structure; primarily used as a reducing agent.
Amino Acetic AcidC₂H₅NO₂Common amino acid; less complex than (1-(aminocarbonyl)hydrazino)acetic acid.
UreaCH₄N₂OContains carbonyl; lacks hydrazine functionality.
Carbamoyl HydrazineC₂H₈N₄OSimilar functionality but differs in structure and reactivity.

(1-(Aminocarbonyl)hydrazino)acetic acid stands out due to its unique combination of hydrazine and amino functionalities, which contribute to its distinct reactivity and biological activity compared to these similar compounds .

XLogP3

-4.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

138-07-8

Wikipedia

(1-(Aminocarbonyl)hydrazino)acetic acid

Dates

Last modified: 08-15-2023

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